4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid
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Overview
Description
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid is an organic compound with the molecular formula C14H13NO5S. It is known for its unique structure, which includes a naphthalene ring substituted with a sulfonic acid group and an amide linkage to a 1,3-dioxobutyl group. This compound has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid typically involves the reaction of naphthalene-1-sulfonic acid with 1,3-dioxobutane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous environments, while the amide linkage allows for hydrogen bonding with biological molecules. These interactions can modulate various biochemical pathways, making it useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid
- 8-Amino-5-(naphthylazo)naphthalene-1-sulphonic acid
- Ammonium naphthalene-2-sulphonate
Uniqueness
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid is unique due to its specific structural features, such as the 1,3-dioxobutyl group and the sulfonic acid substitution on the naphthalene ring. These features confer distinct chemical properties and reactivity, making it valuable in various applications compared to its analogs.
Properties
CAS No. |
68030-71-7 |
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Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
4-(3-oxobutanoylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H13NO5S/c1-9(16)8-14(17)15-12-6-7-13(21(18,19)20)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20) |
InChI Key |
PRLIMMHXFBMDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O |
Origin of Product |
United States |
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